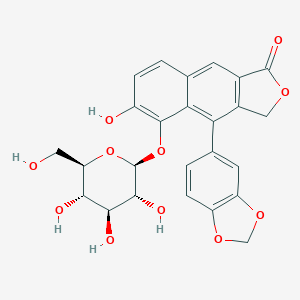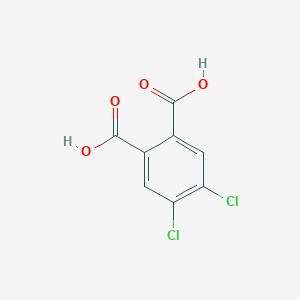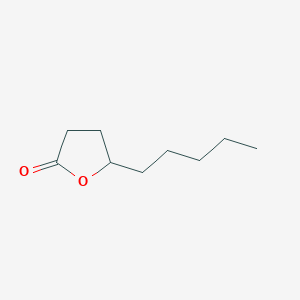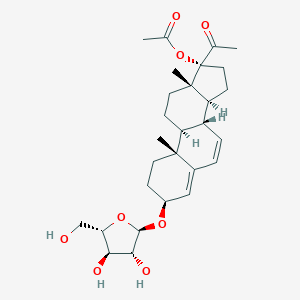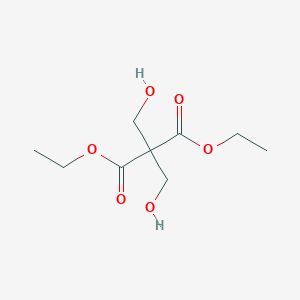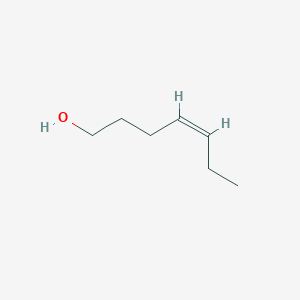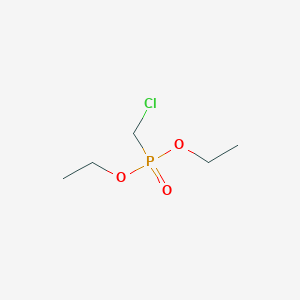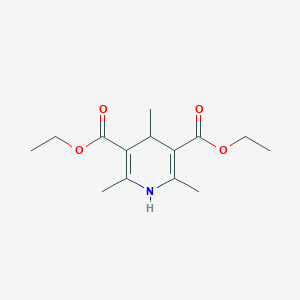
diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Übersicht
Beschreibung
- Diethyl-2,4,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat (CAS-Nr. 632-93-9) ist eine chemische Verbindung mit der Summenformel C₁₄H₂₁NO₄ .
- Es handelt sich um einen weißen bis cremefarbenen Feststoff, der zur Klasse der Dihydropyridin-Derivate gehört.
- Die Verbindung ist auch als Mallory-Körperchen-Induktor bekannt, da sie die Bildung von Mallory-Körperchen (MBs) in der Mausleber induzieren kann . MBs sind zytoplasmatische Einschlüsse, die mit Lebererkrankungen in Verbindung stehen.
Wirkmechanismus
Target of Action
The primary target of DDC is ferrochelatase , an enzyme that catalyzes the addition of Fe 2+ to protoporphyrin IX to create heme B .
Mode of Action
DDC inhibits the action of ferrochelatase, thereby inhibiting heme production . This inhibition disrupts the normal biochemical processes that rely on heme, leading to various downstream effects.
Biochemical Pathways
The inhibition of heme production by DDC affects the heme biosynthesis pathway . This can lead to the accumulation of protoporphyrin IX, a precursor in the heme synthesis pathway . Chronic administration of DDC can induce Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis, and reduce IL-12A methylation in mouse liver .
Result of Action
The inhibition of heme production by DDC can lead to a variety of molecular and cellular effects. For instance, it can lead to the accumulation of protoporphyrin IX, which can cause photosensitivity in patients with certain types of porphyria . Chronic administration of DDC can also induce Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis .
Biochemische Analyse
Biochemical Properties
3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine plays a significant role in biochemical reactions. It inhibits heme production by inhibiting ferrochelatase, the enzyme that catalyzes the addition of Fe 2+ to protoporphyrin IX to create heme B . This interaction with the enzyme ferrochelatase is a key aspect of its biochemical properties.
Cellular Effects
The effects of 3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine on cells are profound. Chronic administration of this compound induces Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis, and reduces IL-12A methylation in mouse liver . This suggests that it has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine involves its binding interactions with biomolecules and its effects on gene expression. As mentioned earlier, it inhibits the enzyme ferrochelatase, thereby blocking the production of heme B . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
It is known that chronic administration of this compound can induce long-term effects on cellular function, such as the induction of Mallory-Denk body formation .
Metabolic Pathways
The metabolic pathways that 3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine is involved in are primarily related to heme synthesis, given its role as an inhibitor of the enzyme ferrochelatase .
Vorbereitungsmethoden
Synthesewege: Die Synthese von Diethyl-2,4,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet die Reaktion geeigneter Ausgangsstoffe. Leider sind bestimmte Synthesewege in der Literatur nicht allgemein dokumentiert.
Industrielle Produktion: Informationen über großtechnische Produktionsverfahren sind rar. Forschungslabore stellen diese Verbindung oft für experimentelle Zwecke her.
Analyse Chemischer Reaktionen
Reaktivität: Diethyl-2,4,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat kann verschiedene chemische Reaktionen eingehen.
Häufige Reaktionen:
Hauptprodukte: Die spezifischen gebildeten Produkte hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab. Detaillierte Studien sind erforderlich, um die Hauptprodukte zu identifizieren.
Wissenschaftliche Forschungsanwendungen
Biologie: Ihre Auswirkungen auf die Leberzellregeneration und die MB-Bildung sind von Interesse.
Medizin: Obwohl sie nicht direkt in der Medizin verwendet wird, kann das Verständnis ihres Mechanismus Auswirkungen auf die Forschung zu Lebererkrankungen haben.
Industrie: Industrielle Anwendungen sind aufgrund ihrer spezialisierten Rolle in der Forschung begrenzt.
Wirkmechanismus
Häm-Synthese-Blocker: Diethyl-2,4,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat hemmt die Häm-Synthese .
Hepatische Häm-Oxygenase-1 (HO-1): Sie verhindert die Induktion der hepatischen Häm-Oxygenase-1, ein wichtiges Enzym, das an der Häm-Degradation beteiligt ist .
Molekularziele: Weitere Studien sind erforderlich, um die spezifischen molekularen Ziele und Pfade zu klären.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Die Einzigartigkeit von Diethyl-2,4,6-trimethyl-1,4-dihydropyridin-3,5-dicarboxylat liegt in seiner Fähigkeit, die Bildung von MBs zu induzieren.
Ähnliche Verbindungen: Obwohl keine direkten Analoga existieren, teilen andere Dihydropyridine strukturelle Ähnlichkeiten.
Denken Sie daran, dass diese Verbindung hauptsächlich als Forschungswerkzeug dient und ihre breiteren Anwendungen noch untersucht werden. Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, sich zu melden! .
Eigenschaften
IUPAC Name |
diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h8,15H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAIHNNWWJFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060898 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-93-9 | |
| Record name | 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicarbethoxydihydrocollidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DDC (porphyrinogen) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DDC (porphyrinogen) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, 3,5-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1,4-dihydro-2,4,6-trimethylpyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


